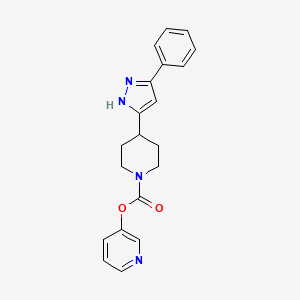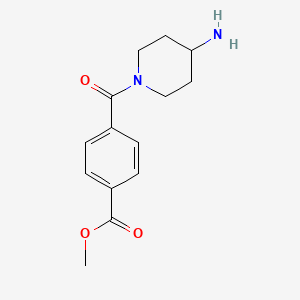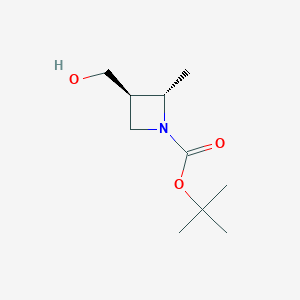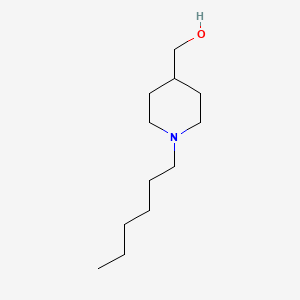![molecular formula C11H16N2O3S B15359005 N-[2-(dimethylamino)ethyl]-4-formylbenzenesulfonamide CAS No. 58287-75-5](/img/structure/B15359005.png)
N-[2-(dimethylamino)ethyl]-4-formylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(dimethylamino)ethyl]-4-formylbenzenesulfonamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a formyl group and a dimethylaminoethyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the sulfonation of 4-formylbenzenesulfonic acid followed by the reaction with 2-dimethylaminoethanol under acidic conditions. The reaction typically requires a strong acid catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of N-[2-(dimethylamino)ethyl]-4-formylbenzenesulfonamide may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques such as recrystallization or chromatography ensures the production of high-quality material.
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The sulfonamide group can undergo reduction to form an amine.
Substitution: The benzene ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Carboxylic acid from oxidation.
Amine from reduction.
Substituted benzene derivatives from electrophilic substitution.
Scientific Research Applications
Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or inhibitor in biochemical studies, particularly in enzyme inhibition assays.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-[2-(dimethylamino)ethyl]-4-formylbenzenesulfonamide exerts its effects depends on its molecular targets and pathways. For instance, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate interaction and subsequent catalysis. The specific molecular targets and pathways would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
N-[2-(dimethylamino)ethyl]benzenesulfonamide
N-[2-(diethylamino)ethyl]benzenesulfonamide
N-[2-(dimethylamino)ethyl]4-hydroxybenzenesulfonamide
Uniqueness: N-[2-(dimethylamino)ethyl]-4-formylbenzenesulfonamide is unique due to the presence of the formyl group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This structural difference can lead to distinct interactions with biological targets and varied applications in research and industry.
Properties
CAS No. |
58287-75-5 |
|---|---|
Molecular Formula |
C11H16N2O3S |
Molecular Weight |
256.32 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-4-formylbenzenesulfonamide |
InChI |
InChI=1S/C11H16N2O3S/c1-13(2)8-7-12-17(15,16)11-5-3-10(9-14)4-6-11/h3-6,9,12H,7-8H2,1-2H3 |
InChI Key |
HRVXBOAUXVEKQU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNS(=O)(=O)C1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,6-Dimethyl-2-[(methylsulfanyl)methyl]phenol](/img/structure/B15358932.png)










![2-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride](/img/structure/B15358991.png)
![4-[5-(1,3-Dioxolan-2-yl)furan-2-yl]pyridazine](/img/structure/B15358994.png)
